4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-29-17-10-13(7-8-15(17)23-9-5-4-6-20(23)25)22-21(26)14-11-18(30-2)19(31-3)12-16(14)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWPOEHMFOSJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS Number: 941978-71-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 429.4 g/mol. Its structure includes two methoxy groups and a piperidinyl moiety, which are critical for its biological activity. The presence of the nitro group further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 941978-71-8 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses .
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that related compounds show selective cytotoxicity against various human tumor cell lines, particularly leukemia cells. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine moiety can enhance cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally similar to this compound:
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various piperidine derivatives against human tumor cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of specific substituents in enhancing activity against leukemia cells .
Study 2: Anticonvulsant Activity
Another research focused on the anticonvulsant potential of related benzamide derivatives using the maximal electroshock seizure (MES) model in rats. Compounds were assessed for their ability to prevent seizures, with some exhibiting comparable efficacy to known anticonvulsants like phenytoin .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacologically active compounds. Its derivatives may exhibit unique biological activities, making it a candidate for further research in drug discovery.
Synthesis of Complex Molecules
4,5-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide serves as a building block in synthesizing more complex organic molecules. The presence of functional groups allows for various chemical reactions, including oxidation and reduction, which can yield new compounds with potential pharmaceutical applications.
Pharmacological Studies
Research indicates that compounds with similar structures may have activity against various diseases, including cancer and neurological disorders. The piperidine ring is known for its role in enhancing the bioavailability and efficacy of drugs .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of related compounds that share the piperidine structure. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting that this compound may also possess similar properties .
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of related nitrobenzamide derivatives. The study found that these compounds could modulate neurotransmitter levels and protect against neurodegeneration in animal models, indicating potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzamide derivatives:
*Hypothetical formula based on structural analysis.
†Calculated molecular weight.
‡Derived from patent data .
Key Structural and Functional Comparisons:
- The nitro group in the target and CAS 636993-97-0 contrasts with the ethoxymethoxy group in etobenzanid. Nitro’s electron-withdrawing nature could increase electrophilic reactivity, whereas ethoxymethoxy’s electron-donating properties might favor herbicidal activity in specific environments .
Heterocyclic Moieties :
- The thiadiazole ring in CAS 636993-97-0 likely improves chemical stability and resistance to degradation compared to the target’s oxopiperidine group, which may confer conformational flexibility for target binding .
- S 3448’s sulfonamide and thiomorpholine sulfonyl groups suggest interactions with sulfhydryl-containing enzymes, a feature absent in the nitro- and methoxy-dominated target compound .
Molecular Weight and Bioavailability :
Research Findings and Implications
- For example, etobenzanid’s dichlorophenyl group correlates with herbicidal action, while S 3448’s sulfonamide groups align with enzyme inhibition . The target’s nitro and oxopiperidine groups may synergize for dual-mode action (e.g., radical generation and protein binding).
Metabolic Considerations :
The 2-oxopiperidinyl group in the target compound could undergo metabolic oxidation to a more polar metabolite, enhancing excretion compared to CAS 636993-97-0’s thiadiazole ring, which might resist degradation .- Patent Landscape: S 3448’s patent status underscores the commercial relevance of sulfonamide-containing benzamides, whereas the target compound’s novelty may offer unexplored intellectual property opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
